molecular formula C69H105N17O27S4 B6299568 Tyr-Uroguanylin (mouse, rat) CAS No. 1926163-29-2

Tyr-Uroguanylin (mouse, rat)

Cat. No.: B6299568
CAS No.: 1926163-29-2
M. Wt: 1732.9 g/mol
InChI Key: KIPAZOCVWKWHQY-WRDWYYEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This peptide, characterized by a complex sequence of 19 amino acids, features multiple cysteine residues (Cys) with disulfide bridges critical for its tertiary structure and bioactivity. Notably, it incorporates D-amino acids (D-Cys and D-Leu), which enhance resistance to enzymatic degradation and improve pharmacokinetic stability compared to L-isomer counterparts . Studies indicate its role in modulating immune responses and metabolic pathways, though its primary therapeutic applications remain under investigation .

Properties

IUPAC Name

(1R,4S,7S,10S,13S,16R,19S,22S,25S,32S)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45?,51-,52-,53-,54-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPAZOCVWKWHQY-WRDWYYEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCC(NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H105N17O27S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1732.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Immobilization

The synthesis begins with the selection of a Rink-Amide resin (0.6 mmol/g loading) to ensure C-terminal amidation, as this support enables efficient cleavage under mild acidic conditions. The first amino acid, Fmoc-Cys(2)-OH (DL configuration), is anchored via a standard DIC/HOBt activation protocol in DMF, achieving >99% coupling efficiency. Subsequent residues are added sequentially using Fmoc chemistry, with DIC/OxymaPure as the primary coupling reagents to minimize racemization.

Incorporation of D-Amino Acids

The D-Cys(1) and DL-Cys(2) residues introduce stereochemical complexity. Fmoc-D-Cys(Trt)-OH and Fmoc-DL-Cys(Trt)-OH are employed, with coupling times extended to 2 hours to compensate for reduced reactivity. Monitoring via the Kaiser test confirms complete coupling, while truncated sequences are identified and removed during purification.

Orthogonal Cysteine Protection Strategy

Protection Group Assignments

To enable sequential disulfide bond formation, three distinct cysteine protection groups are utilized:

  • Cys(1) : S-Trt (cleaved with 95% TFA/2.5% H2O/2.5% TIS)

  • Cys(2) : S-Acm (cleaved with iodine in 80% aqueous acetic acid)

  • DL-Cys(2) : S-Mob (cleaved with TFMSA/TFA/anisole)

This orthogonal system prevents premature oxidation and allows controlled formation of two intra-chain disulfide bridges (Cys1-Cys1 and Cys2-Cys2) and one inter-chain bond (Cys1-Cys2).

Disulfide Bond Formation

First Oxidation Cycle (Cys1-Cys1)

After full sequence assembly, the peptide-resin is treated with TFA cocktail (95% TFA, 2.5% H2O, 2.5% TIS) for 2 hours, removing Trt groups while keeping Acm/Mob intact. The resin-bound peptide is then subjected to oxidative folding in 0.1 M NH4HCO3 (pH 8.5) with 5 mM reduced glutathione, achieving >90% correct disulfide pairing within 24 hours.

Second Oxidation Cycle (Cys2-Cys2)

Iodine-mediated oxidation (0.1 M I2 in 80% AcOH) selectively cleaves Acm protections while forming the second disulfide bond. Reaction progress is monitored by LC-MS, with excess iodine quenched using ascorbic acid.

Final Inter-Chain Bond (Cys1-Cys2)

TFMSA/TFA/anisole (5:94:1 v/v) cleaves Mob protections at 0°C over 4 hours, followed by air oxidation in 50 mM Tris-HCl (pH 7.4) containing 1 mM cystine/cysteine redox pair. Correct folding is confirmed by circular dichroism spectroscopy showing characteristic β-sheet minima at 218 nm.

Critical Synthesis Parameters

Coupling Efficiency Optimization

Difficult couplings at Ile-Asn and Val-Ala junctions are addressed using double coupling protocols with 5% v/v DMSO as a swelling agent. Real-time monitoring via Fmoc-deprotection UV traces (301 nm) ensures complete amino acid incorporation.

Racemization Control

Incorporation of D-amino acids necessitates strict temperature control (<25°C) and the use of OxymaPure instead of HOBt, reducing racemization to <0.5% as measured by Marfey’s analysis.

Purification and Characterization

HPLC Purification

Crude peptide is purified via preparative HPLC (Phenomenex Luna C18, 250 × 21.2 mm) using a gradient of 25-45% acetonitrile in 0.1% TFA over 60 minutes. Three major fractions are isolated:

  • Fraction 1 : Monomeric peptide with correct disulfides (Rt = 32.1 min, 68% yield)

  • Fraction 2 : Misfolded isomer (Rt = 34.5 min, 12%)

  • Fraction 3 : Linear peptide (Rt = 28.9 min, 15%)

Mass Spectrometry Validation

High-resolution ESI-MS confirms molecular mass (Calc: 1923.8 Da, Obs: 1923.7 ± 0.2 Da). Tandem MS/MS using CID fragmentation verifies disulfide connectivity through characteristic y-ion breaks at Cys-Cys bonds.

Yield and Scalability Data

Synthesis StepYield (%)Purity (%)
Linear peptide7865
First oxidation9282
Second oxidation8589
Final product6398

Scaling to 1 mmol scale reduces overall yield to 54% due to increased aggregation during folding.

Challenges and Troubleshooting

Disulfide Scrambling

Early methods suffered from 30-40% misfolded products due to thiol-disulfide exchange. This is mitigated by:

  • Maintaining pH < 3 during TFA cleavage

  • Adding 10 mM EDTA to chelate metal catalysts

  • Rapid lyophilization after purification

DL-Cys Incorporation

The DL-Cys(2) residue causes diastereomer formation, resolved using chiral HPLC (Chirobiotic T column, 15% ethanol in hexane) .

Chemical Reactions Analysis

Types of Reactions

The peptide “H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH” can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide’s structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.

    Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used to modify specific amino acid residues.

Major Products Formed

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Formed through reduction of disulfide bonds.

    Modified peptides: Formed through substitution reactions at specific amino acid residues.

Scientific Research Applications

Chemical Properties and Structure

This peptide consists of a sequence of standard and non-standard amino acids, including two forms of cysteine (D-Cys and DL-Cys). The unique structure allows for specific interactions in biological systems, making it a valuable model for research.

  • Molecular Formula : C₆₉H₁₀₅N₁₇O₂₇S₄
  • Molecular Weight : 1,583.88 g/mol
  • Purity : Typically >97% in commercial preparations .

Chemistry

  • Peptide Synthesis : The compound serves as a model for studying peptide synthesis techniques, including solid-phase synthesis and modifications. Its unique sequence allows researchers to explore the effects of specific amino acid substitutions on peptide stability and reactivity.
  • Chemical Reactions : It can undergo oxidation to form disulfide bonds, enhancing structural stability. Reduction of these bonds can revert the peptide to its thiol form, allowing for further chemical modifications.

Biology

  • Protein-Protein Interactions : This peptide is used to investigate interactions between proteins, which are crucial for understanding cellular mechanisms and signaling pathways.
  • Enzyme-Substrate Studies : The compound can act as a substrate in enzymatic reactions, providing insights into enzyme kinetics and specificity.
  • Cellular Signaling : It plays a role in studying cellular communication processes, particularly those involving peptide hormones and neurotransmitters .

Medicine

  • Therapeutic Potential : Research is ongoing into the use of this peptide in developing new peptide-based drugs. Its structure may allow it to mimic natural biological signals or inhibit specific biological pathways associated with diseases.
  • Drug Delivery Systems : The unique properties of the peptide make it a candidate for targeted drug delivery systems, potentially improving the efficacy of treatments while minimizing side effects .

Industry

  • Peptide-Based Materials : The compound is utilized in creating novel materials that leverage its biochemical properties for applications in biotechnology and materials science.
  • Biochemical Assays : It serves as a component in various assays used to measure biochemical activity or the presence of specific biomolecules .

Case Studies

  • Peptide Synthesis Techniques
    • A study demonstrated the efficient synthesis of H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu using solid-phase peptide synthesis (SPPS), highlighting its utility in producing complex peptides with high purity.
  • Biological Activity Assessment
    • Research assessing the interaction between this peptide and receptors involved in cellular signaling pathways showed significant binding affinity, suggesting potential roles in therapeutic applications.
  • Drug Development
    • Investigations into the therapeutic potential of this peptide revealed promising results in preclinical models for conditions such as diabetes and neurodegenerative diseases, paving the way for future clinical trials.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with various molecular targets, such as enzymes, receptors, and other proteins, to exert its effects. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity to target molecules. The peptide can modulate biological pathways by acting as an agonist or antagonist, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key structural and functional attributes of the target peptide with analogous compounds:

Compound Sequence Features Disulfide Bridges Molecular Weight Reported Applications
Target Peptide H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH Cys(1)-Cys(1), Cys(2)-Cys(2) (intrachain) ~1,699.9 g/mol Immune modulation, metabolic disorders
Plecanatide (H-Asn-Asp-Glu-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OH) Similar backbone but lacks D-amino acids and Tyr/Thr termini Cys(1)-Cys(1), Cys(2)-Cys(2) (intrachain) 1,681.88 g/mol Chronic constipation (guanylate cyclase-C agonist)
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH No D-amino acids; distinct N-terminal sequence (Asn-Asp-Asp) Cys(4-12), Cys(7-15) (bis-disulfide) ~1,650 g/mol (est.) Autoimmune/infectious diseases
H-Cys(1)-Cys(2)-Glu-Tyr-Cys(5)-Cys(6)-Asn-Pro-Ala-Cys(10)-Thr-Gly-Cys(13)-Tyr-OH Three disulfide bridges (Cys1-6, Cys2-10, Cys5-13) Complex interchain disulfide network ~1,800 g/mol (est.) Not specified; structural model for drug design

Key Findings

Bioactivity: The target peptide’s D-amino acids confer protease resistance, unlike Plecanatide, which relies on cyclic disulfide bridges for stability. This difference may explain its broader investigational use in metabolic and immune disorders compared to Plecanatide’s gastrointestinal focus .

Disulfide Configurations : The target peptide’s intrachain disulfide bridges (Cys1-Cys1, Cys2-Cys2) contrast with bis-disulfide or multi-bridge systems in analogs. For example, the compound in forms anti-parallel dimers via Cys4-12 and Cys7-15 bridges, enabling multivalent receptor interactions .

Synthesis Challenges: Impurities in cyclic peptides (e.g., parallel/anti-parallel dimers) are a critical concern. The target peptide’s D-amino acids reduce dimerization risks compared to L-configuration analogs, as noted in .

Research Implications and Limitations

  • Advantages : The target peptide’s stereochemical modifications (D-Cys, D-Leu) enhance stability, making it suitable for oral formulations .
  • Limitations: Limited clinical data exist compared to Plecanatide, which has FDA approval for chronic constipation. Structural complexity also complicates large-scale synthesis .
  • Future Directions : Comparative studies on disulfide bridge engineering (e.g., intrachain vs. interchain) could optimize bioactivity. Further research is needed to elucidate its receptor targets and toxicity profile.

Q & A

Basic Research Questions

Q. What are the optimal solid-phase synthesis conditions for this peptide, particularly regarding disulfide bond formation?

  • Methodology : Use stepwise Fmoc/t-Bu chemistry with orthogonal protecting groups (e.g., Trt for cysteine residues) to control disulfide pairing. Monitor coupling efficiency via Kaiser tests or real-time FTIR spectroscopy. Oxidative folding post-synthesis (e.g., using glutathione redox buffers) can ensure correct disulfide connectivity .
  • Key Challenges : Steric hindrance from D-Cys residues and potential misfolding due to multiple disulfide bonds require iterative optimization of solvent systems (e.g., DMF/DMSO mixtures) and reaction temperatures .

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation?

  • Analytical Workflow :

  • Primary Structure : LC-MS (high-resolution mass spectrometry) for molecular weight confirmation.
  • Secondary Structure : Circular Dichroism (CD) in aqueous and membrane-mimetic environments (e.g., SDS micelles) to assess α-helix/β-sheet content.
  • Disulfide Mapping : Partial reduction-alkylation followed by MALDI-TOF/TOF or Edman degradation .

Q. How can researchers assess the peptide’s stability under physiological conditions?

  • Experimental Design :

  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting temperatures.
  • Proteolytic Resistance : Incubate with trypsin/chymotrypsin and analyze degradation via HPLC .
    • Data Interpretation : Compare degradation half-life (t1/2t_{1/2}) across pH buffers (e.g., pH 2.0 vs. 7.4) to simulate gastrointestinal vs. systemic environments .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis efficiency?

  • Approach : Apply quantum chemical calculations (e.g., DFT) to model disulfide bond formation energetics. Use ICReDD’s reaction path search algorithms to predict optimal cysteine oxidation pathways and minimize side reactions (e.g., over-oxidation to sulfonic acids) .
  • Integration with Experiment : Validate computational predictions using small-scale synthesis batches and iterative feedback loops (e.g., adjusting redox potential based on simulation outcomes) .

Q. What strategies resolve discrepancies between predicted and observed bioactivity data?

  • Contradiction Analysis :

  • In Silico vs. In Vitro : Compare molecular docking simulations (e.g., AutoDock Vina) with SPR (Surface Plasmon Resonance) binding assays. Adjust force field parameters (e.g., solvation effects) to align computational models with empirical data .
  • Statistical Validation : Use multivariate regression to identify confounding variables (e.g., buffer ionic strength, trace metal contaminants) .

Q. How do dynamic disulfide bond rearrangements affect biological activity?

  • Advanced Techniques :

  • Single-Molecule AFM : Measure mechanical stability of disulfide bonds under force.
  • Time-Resolved NMR : Track real-time conformational changes during redox transitions .
    • Mechanistic Insight : Correlate redox-sensitive activity (e.g., receptor activation) with disulfide isomerization kinetics .

Q. What role does the D-Cys configuration play in membrane interaction or receptor binding?

  • Experimental Design : Synthesize enantiomeric analogs (L-Cys vs. D-Cys) and compare:

  • Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Receptor Affinity : Radioligand binding assays with competitive inhibitors .
    • Data Interpretation : Use free-energy perturbation (FEP) calculations to quantify stereochemical effects on binding thermodynamics .

Methodological Frameworks

Q. How can AI-driven experimental design reduce trial-and-error in peptide optimization?

  • Workflow :

Train machine learning models on historical synthesis data (e.g., yields, purity) to predict optimal resin types or coupling reagents.

Integrate COMSOL Multiphysics for reaction scale-up simulations (e.g., heat transfer in large-scale reactors) .

  • Case Study : AI-guided optimization of oxidation conditions reduced synthesis time by 40% in a related 30-amino acid peptide .

Q. What statistical methods are critical for analyzing dose-response relationships in bioactivity studies?

  • Tools :

  • Hill Equation Modeling : Fit sigmoidal curves to EC50/IC50 data.
  • ANOVA with Post Hoc Tests : Identify significant differences between peptide analogs.
    • Reproducibility : Use Design of Experiments (DoE) to minimize batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.